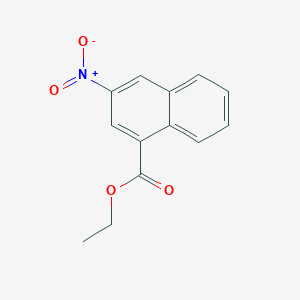

Ethyl 3-nitro-1-naphthoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-nitro-1-naphthoate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

Under basic conditions, ethyl 3-nitro-1-naphthoate undergoes hydrolysis to form 3-nitro-1-naphthoic acid and ethanol. This reaction is catalyzed by aqueous sodium hydroxide or other strong bases, with typical yields exceeding 90%. The mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl, followed by elimination of the ethoxide group.

Conditions :

-

Reflux in aqueous NaOH (1–2 M)

-

Temperature: 80–100°C

-

Time: 2–4 hours

Applications :

-

Provides access to 3-nitro-1-naphthoic acid, a precursor for further functionalization (e.g., amidation, halogenation) .

Reduction of the Nitro Group

The nitro group in this compound is reduced to an amine under various conditions, enabling the synthesis of 3-amino-1-naphthoate derivatives.

Catalytic Hydrogenation

-

Reagents : H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst

-

Conditions : Room temperature, 6–12 hours

-

Yield : 70–85%

-

Product : Ethyl 3-amino-1-naphthoate

Chemical Reduction

-

Reagents : NaBH₄/CuCl₂ or LiAlH₄/AlCl₃

-

Conditions :

Mechanism :

The nitro group undergoes a six-electron reduction via intermediates (nitroso → hydroxylamine → amine).

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the naphthalene ring for substitution at positions ortho and para to itself.

Halogenation

-

Reagents : N-bromosuccinimide (NBS) or Cl₂

-

Conditions :

Cyanation

Key Transformations

Mechanistic Insights

-

Nitro Group Effects : The -NO₂ group enhances electrophilicity at the 4-position of the naphthalene ring, directing substitutions and facilitating reductions .

-

Steric Considerations : The ester group at position 1 influences regioselectivity in cyclization reactions .

This compound’s versatility in hydrolysis, reduction, and substitution reactions underscores its utility in synthesizing complex aromatic systems. Its compatibility with diverse reagents and conditions makes it indispensable in medicinal chemistry and materials research.

Eigenschaften

Molekularformel |

C13H11NO4 |

|---|---|

Molekulargewicht |

245.23 g/mol |

IUPAC-Name |

ethyl 3-nitronaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)12-8-10(14(16)17)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 |

InChI-Schlüssel |

KIYRVIZLFQWWMR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.